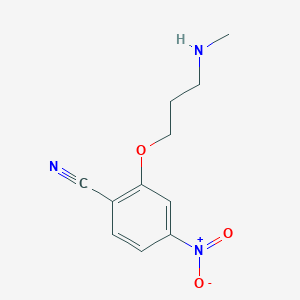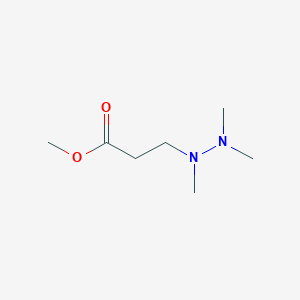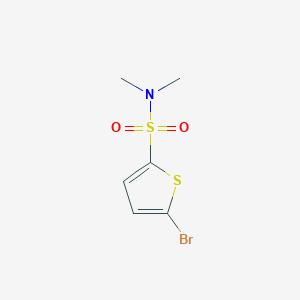
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a nitro group, and a propoxy group bearing a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile typically involves multiple steps:
Alkylation: The nitrated benzonitrile can then be subjected to alkylation with 3-chloropropanol in the presence of a base like potassium carbonate to introduce the propoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-(Methylamino)propoxy)-4-aminobenzonitrile.
Substitution: Various amides or esters depending on the nucleophile.
Oxidation: 2-(3-(Nitroso)propoxy)-4-nitrobenzonitrile.
Scientific Research Applications
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The nitro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Amino)propoxy)-4-nitrobenzonitrile: Lacks the methyl group on the amino substituent.
2-(3-(Methylamino)propoxy)-4-aminobenzonitrile: Has an amino group instead of a nitro group.
2-(3-(Methylamino)propoxy)-4-nitrobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it versatile for various chemical reactions and applications in different fields.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[3-(methylamino)propoxy]-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H13N3O3/c1-13-5-2-6-17-11-7-10(14(15)16)4-3-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
DANWYCOLCCEQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)


![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)


![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)




![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
